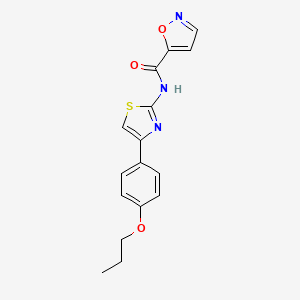

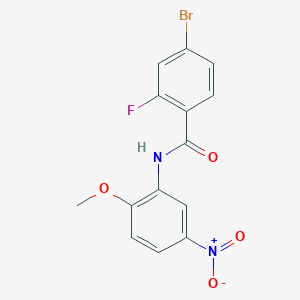

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10BrFN2O4 and its molecular weight is 369.146. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radiotracer Studies

One application of compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is in the development of PET radiotracers. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, indicating potential in studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and FT-Raman spectra, of related compounds have been conducted to understand their molecular structures and behaviors. For example, the study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide helped in understanding the red-shift of NH-stretching wavenumber and charge transfer interactions, which are crucial for understanding molecular interactions and stability (Ushakumari et al., 2008).

Synthesis of Pharmaceutical Compounds

The chemical properties of such benzamide derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, the synthesis of Gefitinib, a cancer medication, involves intermediates structurally similar to this compound (Jin et al., 2005).

Studies in Neurology and Psychopharmacology

Compounds structurally related to this compound have been used in neurological studies, such as analyzing serotonin receptors in the brain of Alzheimer's disease patients. This application helps in understanding the pathological changes in neurodegenerative diseases (Kepe et al., 2006).

Corrosion Inhibition Studies

The derivatives of benzamide, including those structurally similar to this compound, have been studied for their corrosion inhibition properties. These compounds can effectively inhibit the corrosion of metals, which is significant for various industrial applications (Mishra et al., 2018).

Antimicrobial Studies

Benzamide derivatives also exhibit potent antimicrobial activity against various microorganisms. This aspect of research is crucial in the development of new antibiotics and antifungal agents (Liaras et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been used to synthesize tricyclic dihydroquinazolinones , which act as anti-obesity agents, and imidazole pyrimidine amides , which act as cyclin-dependent kinase inhibitors. These targets play crucial roles in metabolic regulation and cell cycle control, respectively.

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a nucleophilic substitution reaction, where a nucleophile replaces a leaving group in a molecule.

Biochemical Pathways

Given its potential role in synthesizing anti-obesity agents and cyclin-dependent kinase inhibitors , it may influence metabolic pathways and cell cycle regulation pathways.

Result of Action

If it indeed contributes to the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it could potentially lead to weight loss and cell cycle arrest, respectively.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMHKGBCXIMKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)